2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 157921-81-8
VCID: VC21121814
InChI: InChI=1S/C16H12Cl2N2O4S/c17-9-5-6-13(11(18)7-9)24-8-14(21)20-16(25)19-12-4-2-1-3-10(12)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H12Cl2N2O4S
Molecular Weight: 399.2 g/mol

2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid

CAS No.: 157921-81-8

Cat. No.: VC21121814

Molecular Formula: C16H12Cl2N2O4S

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid - 157921-81-8

Specification

CAS No. 157921-81-8
Molecular Formula C16H12Cl2N2O4S
Molecular Weight 399.2 g/mol
IUPAC Name 2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C16H12Cl2N2O4S/c17-9-5-6-13(11(18)7-9)24-8-14(21)20-16(25)19-12-4-2-1-3-10(12)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)
Standard InChI Key VPQLHFWULQZRNE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator